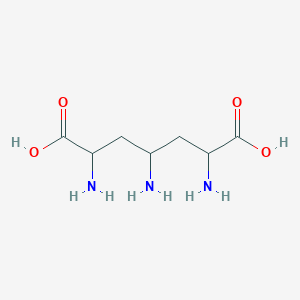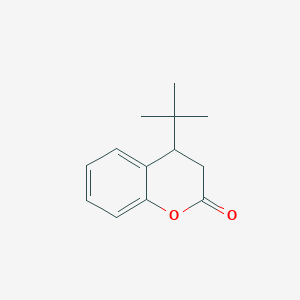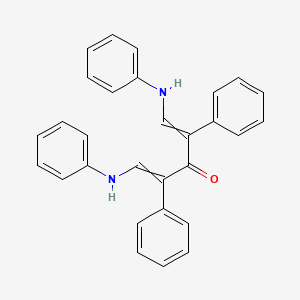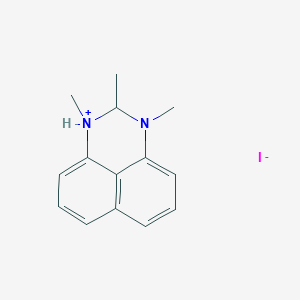
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is a chemical compound with the molecular formula C14H16N2I It is a derivative of perimidine, a bicyclic nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-dimethyl-1H-perimidine with iodomethane in dimethylformamide at elevated temperatures. The reaction mixture is heated for several hours, resulting in the formation of a yellow precipitate. This precipitate is then filtered and dried under vacuum to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles like halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted perimidine derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethyl-2,3-dihydro-1H-perimidine: A closely related compound with similar structural features but lacking the iodide ion.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another nitrogen-containing heterocycle with different substitution patterns.
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion.
Propriétés
Numéro CAS |
50295-67-5 |
|---|---|
Formule moléculaire |
C14H17IN2 |
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
1,2,3-trimethyl-1,2-dihydroperimidin-1-ium;iodide |
InChI |
InChI=1S/C14H16N2.HI/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3;/h4-10H,1-3H3;1H |
Clé InChI |
AJILUVHCYYZYKX-UHFFFAOYSA-N |
SMILES canonique |
CC1[NH+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)


![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
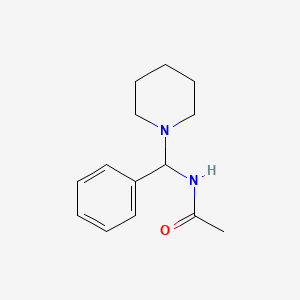
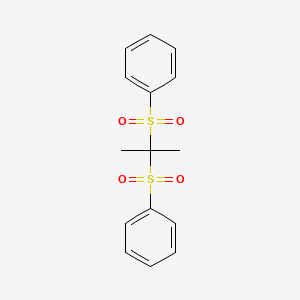
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
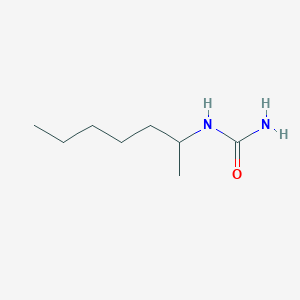

![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
